molecular formula C5H5NO2S2 B3056747 Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide CAS No. 73909-05-4

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide

Cat. No.: B3056747
CAS No.: 73909-05-4
M. Wt: 175.2 g/mol
InChI Key: FPVZCZACFVXKAJ-UHFFFAOYSA-N
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Description

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide is a chemical compound with the molecular formula C4H6S . It is also known by other names such as 2,3-Dihydrothiophene and Dihydro-2-(3H)-thiophene .


Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been achieved via Rh-catalyzed hydrogenation . This process has been successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 86.155 . More detailed physical and chemical properties are not available in the current search results.

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Thiophene 1,1-dioxides, including derivatives like 2,3-dihydro-3-thiocyanato thiophene 1,1-dioxide, are significant in synthetic chemistry due to their unique reactivity profiles. These compounds, by virtue of their unsaturated sulfone structure, act as dienophiles, 1,3-dipolarophiles, and Michael acceptors in various chemical reactions. They are primarily synthesized through the oxidation of thiophenes and are known to participate in a wide array of synthetically useful Diels-Alder reactions, occasionally even undergoing [4+6] cycloadditions. This reactivity is exploited in the synthesis of complex molecular structures, making these compounds valuable building blocks in organic synthesis (J. Nakayama & Y. Sugihara, 1999).

Molecular Structure and Theoretical Studies

The structural and electronic properties of thiophene 1,1-dioxides have been extensively studied using X-ray diffraction and NMR spectroscopy. These investigations reveal the influence of the dioxide functionality on the thiophene core, affecting its aromatic character and electronic distribution. Such studies are crucial for understanding the reactivity and designing new derivatives with tailored properties for specific applications (E. Lukevics, P. Arsenyan, S. Belyakov, & O. Pudova, 2002).

Applications in Materials Chemistry

Thiophene 1,1-dioxides are also explored in materials science, particularly in the development of electro-optic and photochromic materials. The ability to fine-tune the electronic properties of thiophene 1,1-dioxides by substituting different functional groups makes them suitable for use in optoelectronic devices. These modifications can significantly alter the material's absorption, emission, and conductivity properties, thereby broadening their applicability in advanced technological applications (Z.-Y. Hu, A. Fort, M. Barzoukas, A. Jen, S. Barlow, & S. Marder, 2004).

Advanced Synthetic Techniques

Recent advancements in synthetic methods have expanded the utility of thiophene 1,1-dioxides in organic synthesis. For example, the development of facile synthetic routes to thiophene derivatives that can undergo subsequent transformations, such as alkylation or SO2 extrusion, highlights the versatility of these compounds as synthetic intermediates. Such methodologies enable the construction of complex molecular architectures, underscoring the importance of thiophene 1,1-dioxides in modern synthetic organic chemistry (T. Chou & Chung‐Ying Tsai, 1991).

Mechanism of Action

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of “Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide” with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Thiophene derivatives have been found to influence various biochemical pathways, but the specific pathways affected by “this compound” and their downstream effects require further investigation .

Future Directions

Thiophene and its derivatives have emerged as a remarkable entity in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Therefore, the future directions of research on Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide could be in these areas.

Properties

IUPAC Name

(1,1-dioxo-2,3-dihydrothiophen-3-yl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c6-4-9-5-1-2-10(7,8)3-5/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZCZACFVXKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73909-05-4
Record name Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073909054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
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Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
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Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
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Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
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Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
Reactant of Route 6
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide

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